2-(cyclopentylthio)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide
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Overview
Description
2-(cyclopentylthio)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide is an organic compound with a complex structure that includes a cyclopentylthio group, a methoxy group, and an o-tolyl group
Preparation Methods
The synthesis of 2-(cyclopentylthio)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the cyclopentylthio group: This can be achieved by reacting cyclopentylthiol with an appropriate electrophile.
Introduction of the methoxy group: This step involves the methylation of a hydroxyl group using a methylating agent such as methyl iodide.
Attachment of the o-tolyl group: This can be done through a Friedel-Crafts alkylation reaction using o-tolyl chloride and a Lewis acid catalyst.
Formation of the acetamide linkage: This step involves the reaction of an amine with an acyl chloride to form the acetamide group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-(cyclopentylthio)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the acetamide group to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride and an alkyl halide.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-(cyclopentylthio)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for the development of new drugs.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(cyclopentylthio)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound’s structure allows it to participate in various chemical interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, which can influence its activity and selectivity.
Comparison with Similar Compounds
2-(cyclopentylthio)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide can be compared with other similar compounds, such as:
2-(cyclopentylthio)-N-(2-methoxyethyl)acetamide: This compound lacks the o-tolyl group, which may affect its chemical reactivity and biological activity.
N-(2-methoxy-2-(o-tolyl)ethyl)acetamide: This compound lacks the cyclopentylthio group, which may influence its solubility and stability.
2-(cyclopentylthio)-N-(2-hydroxy-2-(o-tolyl)ethyl)acetamide: This compound has a hydroxyl group instead of a methoxy group, which can alter its hydrogen bonding capacity and reactivity.
The unique combination of functional groups in this compound gives it distinct properties that can be advantageous in specific applications.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[2-methoxy-2-(2-methylphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2S/c1-13-7-3-6-10-15(13)16(20-2)11-18-17(19)12-21-14-8-4-5-9-14/h3,6-7,10,14,16H,4-5,8-9,11-12H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVJRJQUMZRVFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)CSC2CCCC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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